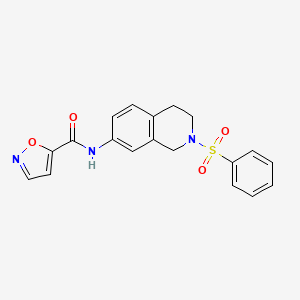

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-19(18-8-10-20-26-18)21-16-7-6-14-9-11-22(13-15(14)12-16)27(24,25)17-4-2-1-3-5-17/h1-8,10,12H,9,11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBMBLUVMCMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the phenylsulfonyl group and the isoxazole ring. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group may yield sulfone derivatives, while reduction of the isoxazole ring can produce different amine derivatives.

Aplicaciones Científicas De Investigación

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties

Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares "N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide" with two structurally related analogs from the provided evidence. Key differences in substituents, molecular properties, and inferred biological activity are highlighted.

Structural and Molecular Comparisons

Key Observations

Substituent Effects: The phenylsulfonyl group in the target compound contrasts with the cyclopropanecarbonyl substituent in analogs . Phenylsulfonyl groups are bulkier and more electron-deficient than cyclopropanecarbonyl, which may influence solubility, membrane permeability, and target selectivity. The isoxazole-5-carboxamide in the target differs from the 5-phenylisoxazole-3-carboxamide in and the benzo[d]oxazole sulfonamide in .

Molecular Weight and Complexity :

- The benzo[d]oxazole sulfonamide analog has a higher molecular weight (413.4 vs. 387.4 in ), likely due to the fused aromatic ring system. This may reduce bioavailability compared to simpler isoxazole derivatives.

Functional Group Implications: Sulfonamide vs. Isoxazole Positional Isomerism: The 5-carboxamide substitution in the target compound vs. 3-carboxamide in may alter binding orientation in enzymatic active sites.

Research Findings (Inferred from Structural Analogues)

- Metabolic Stability : Cyclopropanecarbonyl-containing analogs (e.g., ) are often designed to resist oxidative metabolism due to the stability of the cyclopropane ring. The phenylsulfonyl group in the target compound may similarly enhance stability by reducing CYP450-mediated degradation.

- Target Selectivity : Isoxazole derivatives (e.g., ) are frequently employed in kinase inhibitors (e.g., JAK/STAT pathways), while benzo[d]oxazole sulfonamides (e.g., ) are associated with protease targets (e.g., carbonic anhydrase) .

Limitations and Data Gaps

- Physical Properties : Critical data (e.g., melting point, solubility) for the target compound and analogs are unavailable in the provided evidence, limiting direct pharmacological comparisons.

- Biological Activity: No in vitro or in vivo data are provided for the listed compounds, necessitating caution in extrapolating functional outcomes.

Actividad Biológica

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline moiety linked to an isoxazole ring and a phenylsulfonyl group. This combination of functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activity Overview

Research into compounds with similar structural characteristics has indicated several biological activities. These include:

- Anticancer Activity : Sulfonamide derivatives have been shown to inhibit tumor growth by targeting specific enzymes and pathways involved in cancer progression.

- Antimicrobial Effects : Some related compounds exhibit antibacterial and antifungal properties, suggesting a potential for treating infections.

- Anti-inflammatory Properties : Compounds with sulfonamide groups often demonstrate the ability to inhibit pro-inflammatory cytokines.

The mechanism of action for N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthase.

- Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways that regulate cell proliferation and survival.

Case Studies

- Anticancer Activity : A study involving sulfonamide derivatives demonstrated that certain compounds significantly reduced the viability of cancer cell lines (e.g., HepG2) through apoptosis induction. The IC50 values ranged from 10 µM to 30 µM for the most active derivatives.

- Antimicrobial Testing : In vitro assays revealed that related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 15–50 µg/mL.

- Anti-inflammatory Effects : A recent investigation showed that a related tetrahydroisoquinoline compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 50%, indicating strong anti-inflammatory potential.

Data Table

The following table summarizes the biological activities and research findings related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide and similar compounds:

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the presence of the phenylsulfonyl group (δ 7.5–8.0 ppm for aromatic protons), tetrahydroisoquinoline protons (δ 3.0–4.5 ppm), and isoxazole carboxamide (δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (CHNOS, expected m/z 405.11) .

- X-ray Diffraction (XRD) : Resolves crystallographic data for absolute stereochemical confirmation .

How can researchers investigate the structure-activity relationships (SAR) of this compound to identify key functional groups responsible for its biological activity?

Advanced Research Question

- Analog Synthesis : Modify functional groups (e.g., replacing phenylsulfonyl with methylsulfonyl or altering the isoxazole ring) to assess activity changes. and demonstrate that substitutions on the tetrahydroisoquinoline or isoxazole moieties significantly impact receptor binding .

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cellular models (e.g., cancer cell lines) to quantify IC values. Compare results with structurally similar compounds, such as thiadiazole derivatives (see ) .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins. notes that hybrid models combining wet-lab data and computational predictions improve SAR accuracy .

What strategies can be employed to resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

Contradictions often arise from methodological variability:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), buffer pH, or incubation times can alter results. Standardize protocols using guidelines from , which emphasizes replicating receptor-response models across labs .

- Data Normalization : Normalize activity data to positive controls (e.g., staurosporine for kinase inhibition) to enable cross-study comparisons.

- Meta-Analysis : Apply multivariate statistical models to reconcile divergent findings. For example, highlights meta-analyses of odorant receptor studies to resolve feature clustering discrepancies .

What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) properties of this compound?

Advanced Research Question

- In Vitro Models :

- Liver Microsomes : Assess metabolic stability using human/rodent microsomes to calculate intrinsic clearance (CL) .

- Plasma Stability : Incubate the compound in plasma (37°C, pH 7.4) to measure degradation half-life .

- In Vivo Models :

- Rodent Studies : Administer the compound intravenously/orally to determine bioavailability (F%) and half-life (t). ’s fluoro-substituted oxazepinone derivatives provide a template for designing PK studies .

- Tissue Distribution : Use radiolabeled analogs (e.g., C) to quantify accumulation in target organs .

How can computational methods complement experimental approaches in elucidating the compound’s mechanism of action?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to identify stable binding conformations. advocates combining MD with wet-lab data (e.g., Saito et al.’s heterologous receptor expression) to validate targets .

- Quantitative Structure-Activity Relationship (QSAR) : Build predictive models using descriptors like logP, polar surface area, and H-bond donors. Compare with experimental IC data from and .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Basic Research Question

- Purification Bottlenecks : Column chromatography may be impractical for large batches. Switch to recrystallization or flash distillation, as described in for similar carboxamide derivatives .

- Byproduct Formation : Optimize reaction stoichiometry and use scavenger resins (e.g., polymer-bound triphenylphosphine) to minimize impurities .

How does the compound’s stability under varying pH and temperature conditions impact its experimental utility?

Basic Research Question

- pH Stability : Conduct accelerated stability studies (e.g., 25°C, 60% RH) in buffers ranging from pH 1.2 (simulating gastric fluid) to pH 7.4 (blood). ’s oxazole derivatives show pH-dependent degradation, necessitating lyophilization for long-term storage .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for sulfonamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.